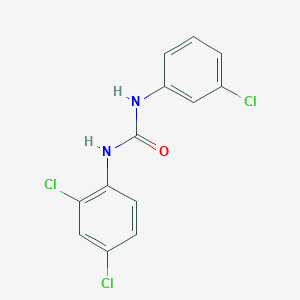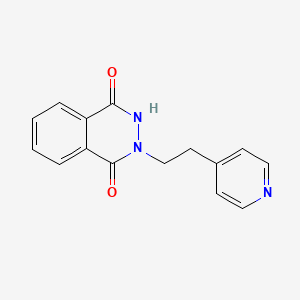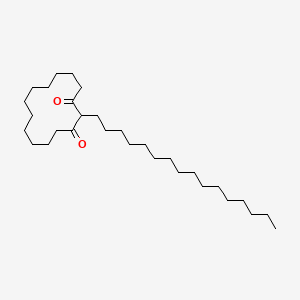
2-Hexadecylcyclotetradecane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylcyclotetradecane-1,3-dione is an organic compound with the molecular formula C30H56O2 This compound is characterized by a cyclotetradecane ring substituted with a hexadecyl group and two keto groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the alkylation of cyclotetradecane-1,3-dione with a hexadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecylcyclotetradecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted cyclotetradecanediones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hexadecylcyclotetradecane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Hexadecylcyclotetradecane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the long hexadecyl chain.
Cyclopentane-1,3-dione: Another analog with a smaller ring size and different chemical properties.
Cycloheptane-1,3-dione: Similar to cyclohexane-1,3-dione but with a larger ring size.
Uniqueness
2-Hexadecylcyclotetradecane-1,3-dione is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly interesting for applications in biology and medicine .
Eigenschaften
CAS-Nummer |
17874-88-3 |
|---|---|
Molekularformel |
C30H56O2 |
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
2-hexadecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
InChI-Schlüssel |
AGHBODRJGSWKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


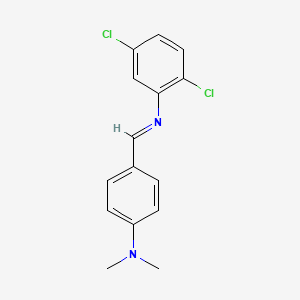


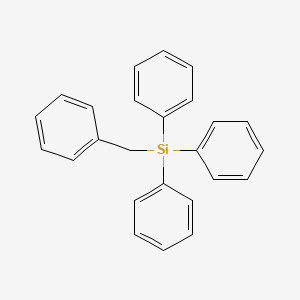
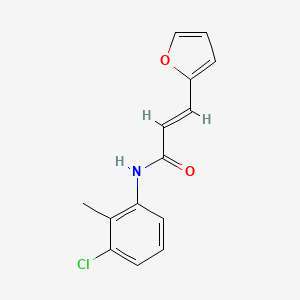
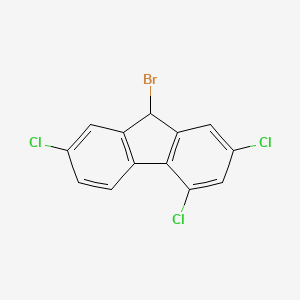
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)
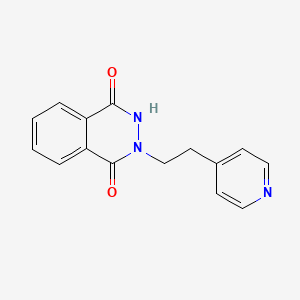

![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
